molecular formula C18H19N3O3 B11512715 1-(4-Methylphenyl)-4-(3-nitrobenzoyl)piperazine

1-(4-Methylphenyl)-4-(3-nitrobenzoyl)piperazine

Cat. No.: B11512715
M. Wt: 325.4 g/mol
InChI Key: WUJBYZZJNSDYMY-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-4-(3-nitrobenzoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-methylphenyl group and a 3-nitrobenzoyl group. Piperazine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

The synthesis of 1-(4-Methylphenyl)-4-(3-nitrobenzoyl)piperazine typically involves the reaction of 4-methylphenylpiperazine with 3-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Methylphenyl)-4-(3-nitrobenzoyl)piperazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen atoms can be replaced by other substituents.

    Oxidation: The methyl group on the phenyl ring can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, potassium permanganate, and various solvents like ethanol, methanol, and water. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Methylphenyl)-4-(3-nitrobenzoyl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: This compound is used as a building block for the synthesis of various pharmacologically active molecules. It is often explored for its potential as an anti-inflammatory, analgesic, or antipsychotic agent.

    Biological Studies: Researchers use this compound to study its effects on biological systems, including its interactions with enzymes, receptors, and other biomolecules.

    Industrial Applications: In the chemical industry, this compound can be used as an intermediate in the synthesis of other complex molecules, including dyes, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-4-(3-nitrobenzoyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as receptors, enzymes, or ion channels. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperazine ring can also interact with neurotransmitter receptors, influencing their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

1-(4-Methylphenyl)-4-(3-nitrobenzoyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(4-Methylphenyl)piperazine: Lacks the nitrobenzoyl group and may have different pharmacological properties.

    1-(3-Nitrobenzoyl)piperazine: Lacks the 4-methylphenyl group and may exhibit different biological activities.

    1-(4-Chlorophenyl)-4-(3-nitrobenzoyl)piperazine: Similar structure but with a chlorine atom instead of a methyl group, which can influence its chemical reactivity and biological effects.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct pharmacological and chemical properties compared to other piperazine derivatives.

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

[4-(4-methylphenyl)piperazin-1-yl]-(3-nitrophenyl)methanone

InChI

InChI=1S/C18H19N3O3/c1-14-5-7-16(8-6-14)19-9-11-20(12-10-19)18(22)15-3-2-4-17(13-15)21(23)24/h2-8,13H,9-12H2,1H3

InChI Key

WUJBYZZJNSDYMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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